Cas no 60025-25-4 (ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride)

Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a chiral ester derivative of cyclohexylalanine, featuring an ethyl ester group and a hydrochloride salt form. This compound is primarily utilized in pharmaceutical and peptide synthesis due to its stereochemical purity and enhanced solubility in organic solvents. The (2S) configuration ensures precise enantioselectivity in asymmetric synthesis, while the cyclohexyl moiety contributes to increased lipophilicity, making it valuable in drug design. The hydrochloride salt improves stability and handling. Its structural properties make it a versatile intermediate for developing bioactive molecules, particularly in modifying peptide backbones or enhancing metabolic stability in medicinal chemistry applications.
ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride structure
60025-25-4 structure
Product Name:ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride
CAS No:60025-25-4
MF:C11H22ClNO2
MW:235.75088262558
CID:4655675
PubChem ID:67876797
Update Time:2025-05-23

ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • S-Cyclohexylalanine ethyl ester hydrochloride
    • ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride
    • Inchi: 1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1
    • InChI Key: JYDHNGKVNHBPTE-PPHPATTJSA-N
    • SMILES: C(C1CCCCC1)[C@H](N)C(=O)OCC.Cl

ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride Pricemore >>

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Enamine
EN300-1718730-0.05g
ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride
60025-25-4 95%
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$182.0 2023-09-20
Enamine
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ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride Related Literature

Additional information on ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride

Research Brief on Ethyl (2S)-2-amino-3-cyclohexylpropanoate Hydrochloride (CAS: 60025-25-4): Recent Advances and Applications

Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride (CAS: 60025-25-4) is a chiral amino acid ester derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its cyclohexyl side chain and ethyl ester moiety, serves as a versatile building block in the synthesis of bioactive molecules, including peptide mimetics and small-molecule drugs. Recent studies have highlighted its potential in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride as a key intermediate in the synthesis of novel cathepsin K inhibitors. The study demonstrated that the cyclohexyl group enhances binding affinity to the enzyme's hydrophobic S2 pocket, leading to improved inhibitory activity. The compound's chiral purity (2S-configuration) was critical for achieving selectivity over related proteases, underscoring the importance of stereochemistry in drug design.

Another notable application was reported in a 2024 ACS Chemical Biology paper, where the compound was incorporated into cyclic peptides targeting the PD-1/PD-L1 immune checkpoint. The researchers utilized solid-phase peptide synthesis (SPPS) to introduce the ethyl ester derivative, followed by on-resin deprotection and cyclization. The resulting peptides exhibited enhanced metabolic stability and binding affinity, attributed to the conformational rigidity imparted by the cyclohexyl group. This work opens new avenues for immunotherapeutic agent development.

Recent advancements in synthetic methodology have also focused on improving the production of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. A 2023 Organic Process Research & Development article described a biocatalytic route using engineered transaminases, achieving >99% enantiomeric excess (ee) and reduced environmental impact compared to traditional resolution methods. This green chemistry approach aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing.

Pharmacokinetic studies have revealed favorable properties of derivatives containing this scaffold. A 2024 investigation in Drug Metabolism and Disposition showed that the ethyl ester moiety facilitates membrane permeability, while subsequent hydrolysis in vivo yields the free amino acid as an active metabolite. This prodrug strategy has been leveraged in CNS-targeted compounds, with several candidates currently in preclinical development for neurodegenerative disorders.

In conclusion, ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride continues to emerge as a valuable tool in medicinal chemistry, with applications spanning from protease inhibitors to immune modulators. Recent synthetic innovations and mechanistic insights have further solidified its position as a privileged scaffold in drug discovery. Future research directions may explore its incorporation into bifunctional molecules and its potential in targeted protein degradation platforms.

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